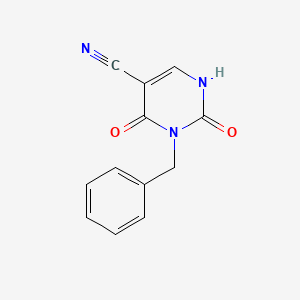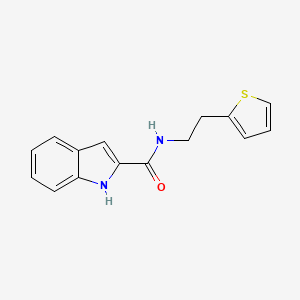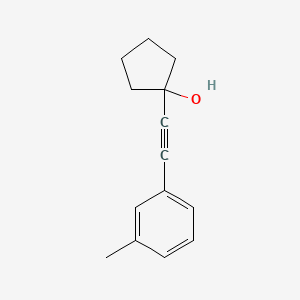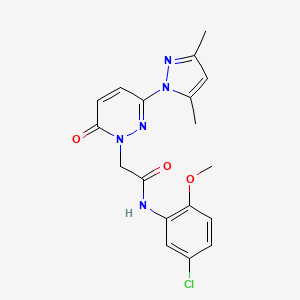
1-Dodecyl-3-methylimidazolium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-3-methylimidazolium perchlorate is a type of ionic liquid, which is a salt in the liquid state at room temperature. It consists of a 1-dodecyl-3-methylimidazolium cation and a perchlorate anion. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances .
Preparation Methods
The synthesis of 1-dodecyl-3-methylimidazolium perchlorate typically involves the reaction of 1-dodecyl-3-methylimidazolium chloride with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. The general reaction can be represented as follows:
1-Dodecyl-3-methylimidazolium chloride+Perchloric acid→1-Dodecyl-3-methylimidazolium perchlorate+Hydrochloric acid
Industrial production methods for ionic liquids often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
1-Dodecyl-3-methylimidazolium perchlorate can undergo various chemical reactions, including:
Oxidation: The perchlorate anion can act as an oxidizing agent in certain reactions.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The imidazolium cation can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other functional groups.
Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Dodecyl-3-methylimidazolium perchlorate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in processes such as metal plating, electropolishing, and as a phase transfer catalyst
Mechanism of Action
The mechanism of action of 1-dodecyl-3-methylimidazolium perchlorate involves its ability to interact with various molecular targets through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can lead to changes in the structure and function of target molecules, such as proteins and nucleic acids .
Comparison with Similar Compounds
1-Dodecyl-3-methylimidazolium perchlorate can be compared with other similar imidazolium-based ionic liquids, such as:
- 1-Dodecyl-3-methylimidazolium chloride
- 1-Dodecyl-3-methylimidazolium bromide
- 1-Dodecyl-3-methylimidazolium iodide
These compounds share similar cationic structures but differ in their anions, which can influence their physical and chemical properties. For example, the perchlorate anion provides stronger oxidizing properties compared to chloride or bromide anions .
Properties
Molecular Formula |
C16H33N3O3 |
|---|---|
Molecular Weight |
315.45 g/mol |
IUPAC Name |
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate |
InChI |
InChI=1S/C16H32N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3)4/h14-15H,3-13,16H2,1-2H3;/q;-1/p+1 |
InChI Key |
RZRZJRFJFOUBBW-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14882510.png)


![3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14882532.png)
![3-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14882533.png)
![6-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14882535.png)


![[3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14882544.png)




